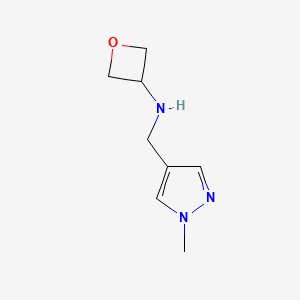
5-Chloro-2-((2,5-difluorobenzyl)oxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-((2,5-difluorobenzyl)oxy)benzaldehyde is a complex organic compound characterized by its unique structure, which includes a benzaldehyde group, a chloro group, and a difluorobenzyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-((2,5-difluorobenzyl)oxy)benzaldehyde typically involves multiple steps, starting with the preparation of the difluorobenzyl ether group. One common method is the reaction of 2,5-difluorobenzyl chloride with a phenol derivative under basic conditions to form the ether linkage. Subsequent chlorination and formylation steps are then employed to introduce the chloro and aldehyde groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthetic process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-2-((2,5-difluorobenzyl)oxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-Chloro-2-((2,5-difluorobenzyl)oxy)benzoic acid.
Reduction: 5-Chloro-2-((2,5-difluorobenzyl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, 5-Chloro-2-((2,5-difluorobenzyl)oxy)benzaldehyde can be used as a probe to study biological systems. Its fluorescence properties can be exploited in imaging and diagnostic applications.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials.
Mecanismo De Acción
The mechanism by which 5-Chloro-2-((2,5-difluorobenzyl)oxy)benzaldehyde exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparación Con Compuestos Similares
5-Chloro-2-fluorobenzaldehyde
2,5-Difluorobenzyl alcohol
5-Chloro-2,4-difluorobenzyl bromide
Uniqueness: 5-Chloro-2-((2,5-difluorobenzyl)oxy)benzaldehyde stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its difluorobenzyl ether group, in particular, provides distinct chemical properties compared to similar compounds.
Propiedades
IUPAC Name |
5-chloro-2-[(2,5-difluorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O2/c15-11-1-4-14(9(5-11)7-18)19-8-10-6-12(16)2-3-13(10)17/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHPZRRYHRRJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)COC2=C(C=C(C=C2)Cl)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(3-methylphenyl)methyl]oxetan-3-amine](/img/structure/B7859995.png)

![tert-butyl N-[(3-amino-4-methoxyphenyl)methyl]carbamate](/img/structure/B7860014.png)


![4-{[(Cyclopropylmethyl)(methyl)amino]methyl}benzoic acid](/img/structure/B7860031.png)

